(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate
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Overview
Description
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate is a heterocyclic compound that features an azetidine ring, which is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidine derivatives.
Scientific Research Applications
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor by acylating the active site of enzymes, thereby blocking their activity . The pathways involved in these interactions are still under investigation, but they likely include key enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2,4-diones (4-oxo-β-lactams): These compounds share a similar azetidine ring structure and are used as scaffolds for designing enzyme inhibitors.
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with a similar synthetic route and applications.
Uniqueness
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate is unique due to its specific structural features, which include the azetidine ring and the acetate group
Properties
CAS No. |
94492-87-2 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(4-oxo-3-propan-2-ylideneazetidin-2-yl) acetate |
InChI |
InChI=1S/C8H11NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h8H,1-3H3,(H,9,11) |
InChI Key |
LKLBZJVALPHXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(NC1=O)OC(=O)C)C |
Origin of Product |
United States |
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